N-Methyl-N-(Piperidin-4-yl)acetamid

Übersicht

Beschreibung

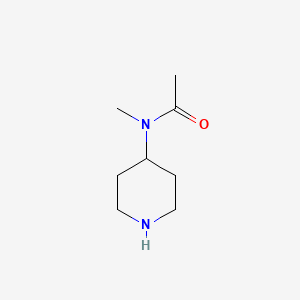

N-methyl-N-(piperidin-4-yl)acetamide is an organic compound with the molecular formula C8H16N2O It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

N-methyl-N-(piperidin-4-yl)acetamide is primarily studied for its potential as an opioid analgesic. Its structural similarity to other opioids suggests that it may interact with the opioid receptors in the central nervous system, leading to pain relief.

Analgesic Properties

Research indicates that compounds similar to N-methyl-N-(piperidin-4-yl)acetamide exhibit significant analgesic effects. For instance, studies on related synthetic opioids have shown efficacy in pain management, particularly in cases where traditional opioids are ineffective or lead to severe side effects .

Case Studies

Several case studies have documented the effects of novel synthetic opioids, including those structurally related to N-methyl-N-(piperidin-4-yl)acetamide:

- A case involving a 22-year-old male who experienced severe respiratory depression after using U-47700 (a related compound), highlighting the risks associated with synthetic opioids .

- Reports of multiple intoxication cases linked to U-47700, emphasizing the need for further research into the safety profiles of similar compounds .

Toxicological Research

The toxicological profile of N-methyl-N-(piperidin-4-yl)acetamide is crucial for understanding its safety and potential risks associated with its use.

Metabolism and Toxicity

Studies have explored the metabolic pathways of synthetic opioids, revealing that many undergo extensive metabolism in the liver, which can lead to toxic metabolites . Understanding these pathways is essential for assessing the risk of overdose and toxicity.

Risk Assessment

The European Monitoring Centre for Drugs and Drug Addiction conducted risk assessments on various synthetic opioids, including those related to N-methyl-N-(piperidin-4-yl)acetamide. Findings indicated a significant risk of acute toxicity and potential for abuse .

Regulatory Considerations

Given the potential for abuse and health risks associated with N-methyl-N-(piperidin-4-yl)acetamide, regulatory bodies have taken steps to control its use.

Legal Status

In many jurisdictions, compounds like N-methyl-N-(piperidin-4-yl)acetamide are classified under strict regulations due to their psychoactive properties and potential for misuse. For example, various states have implemented laws to control substances that are structurally similar to known opioids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-methyl-N-(piperidin-4-yl)acetamide can be synthesized through several methods. One common route involves the reaction of piperidine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of piperidine attacks the carbonyl carbon of acetic anhydride, forming the desired product.

Industrial Production Methods

In industrial settings, the synthesis of N-methyl-N-(piperidin-4-yl)acetamide often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-(piperidin-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.

Wirkmechanismus

The mechanism of action of N-methyl-N-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-methyl-N-(4-piperidinyl)acetamide hydrochloride: A similar compound with a hydrochloride salt form.

N-phenyl-N-(4-piperidinyl)acetamide: Another derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

N-methyl-N-(piperidin-4-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Biologische Aktivität

N-methyl-N-(piperidin-4-yl)acetamide, a compound with significant pharmacological potential, has been studied for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, including antitumor, antibacterial, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

N-methyl-N-(piperidin-4-yl)acetamide is characterized by the presence of a piperidine ring, which is known to enhance the biological activity of various compounds. The structure can be represented as follows:

Antitumor Activity

Research indicates that derivatives of N-methyl-N-(piperidin-4-yl)acetamide exhibit significant antitumor activity. For instance, in vitro studies demonstrated that certain derivatives inhibited HepG2 cell proliferation with IC50 values as low as 0.12 μM. These compounds induced apoptosis in tumor cells by activating pathways involving HIF-1α and cleaved caspase-3, suggesting a mechanism for their antitumor effects .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 10b | 0.12 | Induces HIF-1α, activates caspase-3 |

| 10j | 0.13 | Induces HIF-1α, activates caspase-3 |

Antibacterial Activity

The antibacterial properties of N-methyl-N-(piperidin-4-yl)acetamide have been explored against various bacterial strains. Studies show that derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 22 µM.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 11.77 |

| Escherichia coli | 10.31 |

| Pseudomonas aeruginosa | 10.45 |

| Bacillus subtilis | 10.63 |

These findings indicate that the compound is particularly effective against E. coli and S. aureus, highlighting its potential as an antibacterial agent .

Anti-inflammatory Activity

N-methyl-N-(piperidin-4-yl)acetamide has also been investigated for its anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-activated microglial cells, it was shown to significantly inhibit nitric oxide production, a key inflammatory mediator. At concentrations of 50 µM and 100 µM, the compound reduced nitric oxide levels to baseline values, demonstrating its potential in managing inflammatory conditions .

Case Studies

- Antitumor Mechanism : A study on compound derivatives revealed that they not only inhibited cell proliferation but also triggered apoptotic pathways in HepG2 cells, suggesting a dual mechanism of action involving cell cycle arrest and apoptosis induction .

- Antibacterial Efficacy : In a comparative analysis with standard antibiotics like ciprofloxacin, N-methyl-N-(piperidin-4-yl)acetamide derivatives showed comparable or superior antibacterial activity against several strains, indicating their potential as alternative therapeutic agents .

- Inflammation Model : The efficacy of the compound in reducing LPS-induced nitric oxide production was evaluated in vitro using BV2 microglial cells. The results indicated a significant reduction in inflammatory markers compared to controls, underscoring its therapeutic potential in neuroinflammatory disorders .

Eigenschaften

IUPAC Name |

N-methyl-N-piperidin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQXPTUMTGDBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614327 | |

| Record name | N-Methyl-N-(piperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83180-55-6 | |

| Record name | N-Methyl-N-(piperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.